

Spectroscopic Profile of Bakkenolide Db: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bakkenolide Db*

Cat. No.: B149164

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Bakkenolide Db**, a sesquiterpenoid of interest for its potential biological activities. The information presented herein is compiled from published scientific literature and is intended to serve as a comprehensive resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Mass Spectrometry (MS) Data

High-resolution electron impact mass spectrometry (HR-EI-MS) has been utilized to determine the molecular formula of **Bakkenolide Db**.

Table 1: High-Resolution Mass Spectrometry Data for **Bakkenolide Db**

Parameter	Value
Molecular Formula	C ₂₁ H ₂₈ O ₇ S
Ionization Mode	EI-MS

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structural elucidation of **Bakkenolide Db** was accomplished through a combination of one-dimensional and two-dimensional NMR experiments. While a complete, tabulated dataset of all chemical shifts is not fully available in the cited literature, key diagnostic signals have been reported.

Table 2: ^1H NMR (Proton) Spectroscopic Data for Key Fragments of **Bakkenolide Db**

Functional Group	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Acetoxy methyl	2.00	s	-
Sulfoxide methyl	2.84	s	-
cis-double bond proton	6.01	d	10.3
cis-double bond proton	6.98	d	10.3
H-9	5.76	-	-

Table 3: ^{13}C NMR (Carbon) Spectroscopic Data for a Key Carbonyl of **Bakkenolide Db**

Carbon Atom	Chemical Shift (δ) ppm
Acetoxy carbonyl (C-1')	169.5

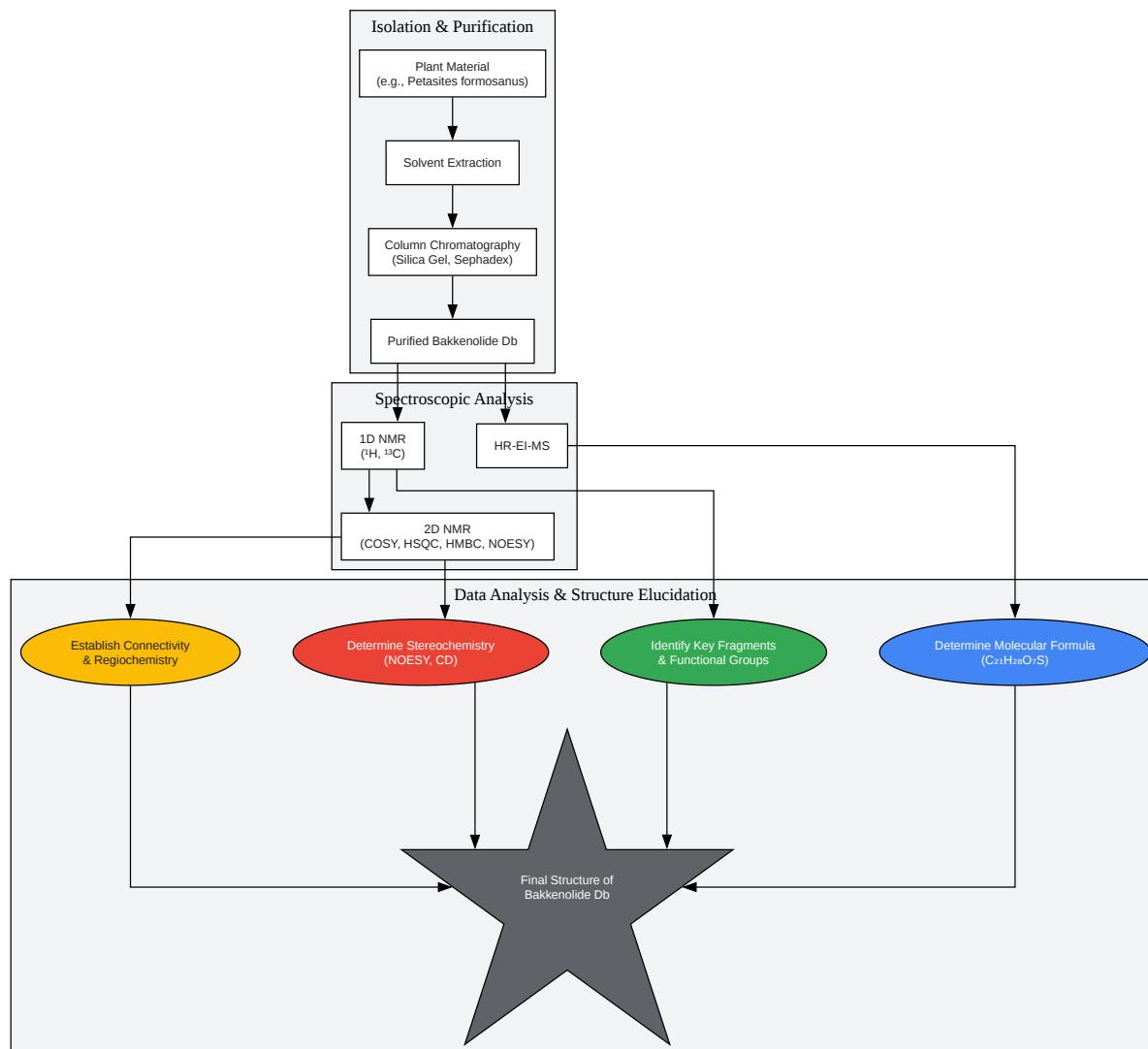
The regiochemistry of the substituent groups was determined using Heteronuclear Multiple Bond Correlation (HMBC) experiments, which established a correlation between the acetoxy carbonyl carbon (δ 169.5), the acetoxy methyl protons (δ 2.00), and the proton at the C-9 position (δ 5.76). This confirmed the attachment of the acetoxy group at C-9 and consequently, the cis-3-methylsulfinylacryloyloxy group at the C-1 position.^[1] The absolute configuration of the sulfoxide group in **Bakkenolide Db** has been determined as R based on circular dichroism spectroscopy, which showed a positive Cotton effect.^[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **Bakkenolide Db** and related compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: NMR spectra were recorded on a high-field spectrometer, such as a Bruker 700 or 900 MHz instrument.
- Sample Preparation: Samples of purified **Bakkenolide Db** were dissolved in a suitable deuterated solvent, typically chloroform-d (CDCl_3), and placed in a standard 5 mm NMR tube.
- Data Acquisition:
 - ^1H NMR: Standard proton spectra were acquired to determine chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.
 - ^{13}C NMR: Proton-decoupled carbon spectra were obtained to identify the chemical shifts of all carbon atoms in the molecule.
 - 2D NMR: A suite of two-dimensional NMR experiments was performed to establish connectivity and spatial relationships within the molecule. This included:
 - ^1H - ^1H COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To determine direct one-bond correlations between protons and their attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (typically 2-3 bond) correlations between protons and carbons, crucial for piecing together the carbon skeleton and assigning the positions of substituents.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are in close proximity, providing information about the stereochemistry of the molecule.


- Data Processing: The acquired free induction decays (FIDs) were processed using appropriate software (e.g., MestReNova, TopSpin). Processing steps included Fourier transformation, phase correction, baseline correction, and referencing of the chemical shift scale to the residual solvent peak.

2. Mass Spectrometry (MS)

- Instrumentation: High-resolution mass spectra were obtained using an electron impact mass spectrometer (HR-EI-MS).
- Sample Introduction: The purified compound was introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.
- Ionization: The sample was bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation of the molecule.
- Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a high-resolution mass analyzer.
- Data Analysis: The precise mass of the molecular ion was measured to determine the elemental composition and molecular formula of **Bakkenolide Db**.

Workflow for Spectroscopic Analysis of Bakkenolide Db

The following diagram illustrates the logical workflow for the isolation and structural elucidation of **Bakkenolide Db** using the described spectroscopic techniques.

[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and structural elucidation of **Bakkenolide Db**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cpb.pharm.or.jp [cpb.pharm.or.jp]
- To cite this document: BenchChem. [Spectroscopic Profile of Bakkenolide Db: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b149164#spectroscopic-data-of-bakkenolide-db-nmr-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com